2-Hydroxy-3-pyridinecarboximidamide hydrochloride
Overview
Description
2-Hydroxy-3-pyridinecarboximidamide hydrochloride is a research chemical with the CAS Number: 1188964-88-6 . It has a molecular weight of 173.6 g/mol and a linear formula of C6H7N3O.ClH .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C6H7N3O.ClH. This indicates that the molecule is composed of 6 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom.Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Hydroxy-3-pyridinecarboximidamide hydrochloride is utilized in the synthesis of novel long-chain N'-hydroxy-N-alkyl- and N,N-dialkylpyridinecarboximidamides, showcasing a methodology for developing new classes of N-substituted imidamide derivatives with potential applications across diverse scientific fields, including medicinal chemistry and materials science (Aksamitowski et al., 2017).
Antimicrobial Activity
Research has shown the antimicrobial potential of derivatives synthesized from this compound. For instance, compounds prepared from pyridoxal hydrochloride and N-arylcyanoacetamides, then reacted with aromatic amines, displayed significant antibacterial and antifungal activities, suggesting the compound's role in developing new antimicrobial agents (Zhuravel et al., 2005).
Interaction with DNA
The compound has also been studied for its interaction with DNA, as exemplified by a study on 2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine Hydrochloride. This research explored the crystal structure and how it interacts with DNA, indicating potential applications in the development of new therapeutic agents targeting DNA or as a tool in molecular biology (Zhang et al., 2013).
Molecular Structure and Spectroscopic Properties
The study of 3-hydroxypyridine betaine hydrochloride monohydrate has contributed to understanding the effects of hydrogen bonding and electrostatic interactions on molecular structures. This research provides insights into the basicity, hydrogen bonding, and spectroscopic properties of compounds related to this compound, aiding in the development of new materials and chemical sensors (Barczyński et al., 2007).
Extraction and Purification Technologies
The compound's derivatives have been applied in the extraction and purification of metals, demonstrating its utility in separation technologies. For example, hydrophobic N’-alkyloxypyridinecarboximidamides have been identified as efficient zinc(II) extractants from acidic chloride solutions, highlighting its application in the metallurgical processing and environmental remediation sectors (Wojciechowska et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-oxo-1H-pyridine-3-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.ClH/c7-5(8)4-2-1-3-9-6(4)10;/h1-3H,(H3,7,8)(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNJXJILJSVKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.